molecular formula C25H33N7O B10982219 N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10982219
M. Wt: 447.6 g/mol
InChI Key: GTLPQQTUEUCULQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a triazolopyridazine ring, and a piperidine carboxamide group. The combination of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzylpiperidine intermediate, the construction of the triazolopyridazine ring, and the final coupling to form the carboxamide. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control and product verification.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, block receptor activity, or alter signal transduction pathways.

Properties

Molecular Formula

C25H33N7O

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H33N7O/c33-25(22-11-16-31(17-12-22)24-7-6-23-28-27-19-32(23)29-24)26-13-8-20-9-14-30(15-10-20)18-21-4-2-1-3-5-21/h1-7,19-20,22H,8-18H2,(H,26,33)

InChI Key

GTLPQQTUEUCULQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)CC5=CC=CC=C5

Origin of Product

United States

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